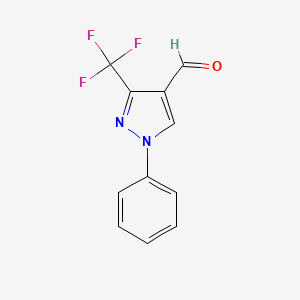

1-Fenil-3-(trifluorometil)-1H-pirazol-4-carbaldehído

Descripción general

Descripción

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of a trifluoromethyl group in its structure enhances its metabolic stability and modulates its physicochemical properties, making it a valuable building block in medicinal chemistry, agrochemistry, and material science .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential as a pharmacological agent. Its derivatives have shown promise in the development of:

- Anticancer Agents: Research indicates that compounds derived from this pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Drugs: The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Agrochemicals

The compound's unique chemical structure allows it to act as an effective pesticide and herbicide. Studies have shown:

- Insecticidal Activity: Variants of this compound have been tested for their ability to control pest populations effectively, showing reduced toxicity to non-target species.

- Herbicidal Properties: Its application in agriculture has been explored to manage weed growth, contributing to more sustainable farming practices.

Material Science

Research into the use of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in material science has revealed:

- Polymer Synthesis: The compound can be utilized in synthesizing advanced polymers with enhanced thermal stability and chemical resistance.

- Nanotechnology Applications: Its derivatives are being investigated for use in creating nanomaterials that exhibit unique electronic properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of the compound inhibited tumor growth in vitro and in vivo models, with IC50 values lower than standard chemotherapeutics. |

| Study B | Insecticidal Efficacy | Found that formulations containing this compound significantly reduced pest populations without harming beneficial insects, indicating a selective mode of action. |

| Study C | Polymer Development | Reported successful incorporation of the compound into polymer matrices, resulting in materials with improved mechanical properties and resistance to degradation. |

Mecanismo De Acción

Target of Action

Related compounds have been shown to exhibit antifungal activities . They are believed to interact with the mitochondria of eukaryotic cells , which are often described as “cellular power plants” due to their role in generating most of the cell’s supply of adenosine triphosphate (ATP), a source of chemical energy .

Mode of Action

It is suggested that related compounds can bind to the ubiquinone-binding site (q-site) of the mitochondrial complex ii . This binding interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .

Biochemical Pathways

The interruption of electron transport in the mitochondrial respiratory chain is a significant disruption of a critical biochemical pathway. This disruption prevents the normal production of ATP, which is essential for many cellular processes. The downstream effects of this disruption would likely include a decrease in cellular energy levels and potentially cell death, particularly in organisms that are highly sensitive to disruptions in ATP production .

Result of Action

The primary result of the action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and related compounds is the inhibition of ATP production in sensitive organisms. This inhibition can lead to a decrease in cellular energy levels and potentially cell death . This makes these compounds potentially useful as antifungal agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes under Sonogashira-type cross-coupling conditions. This reaction is often facilitated by microwave-assisted treatment in the presence of tert-butylamine . The process can be summarized as follows:

Starting Materials: 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes.

Catalyst: Silver triflate.

Reaction Conditions: Microwave-assisted treatment with tert-butylamine.

Industrial Production Methods

While specific industrial production methods for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide .

Uniqueness

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of a trifluoromethyl group and an aldehyde functional group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in the synthesis of various biologically active compounds and materials.

Actividad Biológica

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly focusing on antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is with a molecular weight of approximately 274.63 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of various pharmacological studies.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that several N-(trifluoromethyl)phenyl substituted pyrazole derivatives, including 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, showed effectiveness against antibiotic-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were found to eradicate preformed biofilms and exhibited low toxicity to human embryonic kidney cells with selectivity factors greater than 20 .

| Compound | Target Bacteria | Inhibition (%) | Selectivity Factor |

|---|---|---|---|

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | MRSA | >90% | >20 |

| Other derivatives | Enterococcus faecalis | 85% | >20 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Case Study: Apoptosis Induction

A specific study evaluated the apoptosis-inducing effects of various pyrazole derivatives on MDA-MB-231 cells. The results showed that certain compounds enhanced caspase-3 activity significantly, indicating their potential as anticancer agents:

| Compound | Concentration (µM) | Caspase-3 Activity (fold increase) |

|---|---|---|

| Compound A | 10 | 1.57 |

| Compound B | 10 | 1.33 |

The biological activity of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is attributed to its ability to interfere with cellular processes such as microtubule assembly and protein synthesis. This interference leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Propiedades

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUGDTFAUNHHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697105 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-86-7 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the synthesis of pyrazolo[3,4-b]pyridines?

A: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridines when reacted with β-enaminoketones in the presence of Iron(III)chloride []. This method offers several advantages:

Q2: Can 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde be used to synthesize other heterocycles besides pyrazolopyridines?

A: Yes, research indicates that 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be used to synthesize other heterocyclic compounds. For instance, while not directly covered in the provided abstracts, the presence of the aldehyde functionality allows for its conversion to an oxime. These oximes can then undergo silver triflate-catalyzed cyclization to produce 1H-pyrazolo[4,3-c]pyridine 5-oxides []. This highlights the versatility of this compound as a building block for synthesizing various nitrogen-containing heterocycles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.